Product packaging for Geranyl phenylacetate(Cat. No.:CAS No. 102-22-7)

Geranyl phenylacetate

Cat. No.: B089406
CAS No.: 102-22-7
M. Wt: 272.4 g/mol
InChI Key: UXAIJXIHZDZMSK-FOWTUZBSSA-N
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Description

Significance and Research Context in Organic Chemistry and Biological Sciences

In the realm of organic chemistry , geranyl phenylacetate (B1230308) is significant as a model ester that combines structural features from both terpenoid and aromatic chemistry. Its synthesis is a straightforward example of esterification, typically achieved by reacting geraniol (B1671447) with phenylacetyl chloride. chemicalbook.com The compound's structure, containing a reactive alkene group in the geranyl moiety and an aromatic ring, provides multiple sites for potential chemical modification, making it a versatile scaffold for synthetic chemists exploring structure-activity relationships. solubilityofthings.com

From a biological sciences perspective, research has begun to uncover the potential of geranyl phenylacetate and its derivatives. While extensive studies on the compound itself are somewhat limited, related structures have shown notable biological effects. ontosight.ai For instance, research into geranylated phenols and their subsequent acetate (B1210297) derivatives has demonstrated significant antifungal activity. nih.govmdpi.com A key study evaluated a series of geranylphenol derivatives against the plant pathogen Botrytis cinerea, a fungus responsible for significant crop damage. researchgate.net The research found that the antifungal activity was dependent on the structure of the parent geranylphenol and that acetylation—the addition of an acetate group—could dramatically increase or decrease this activity depending on other substituents on the aromatic ring. nih.govmdpi.com This highlights the importance of the phenylacetate group in modulating biological effects. Furthermore, broader research into compounds with similar terpenoid and phenylpropanoid structures suggests potential antimicrobial, anti-inflammatory, and antioxidant properties, marking this compound as a candidate for further biological screening. ontosight.aisolubilityofthings.comchemimpex.com

Interdisciplinary Relevance in Chemical Synthesis, Natural Products, and Biomedical Research

The study of this compound extends across several scientific disciplines, underscoring its interdisciplinary importance.

Chemical Synthesis : The primary synthesis of this compound via esterification is a fundamental reaction in organic synthesis. chemicalbook.com Moreover, the compound serves as a building block or a target molecule in more complex synthetic strategies. The synthesis of derivatives, such as the geranylated phenyl acetates studied for antifungal properties, showcases how synthetic modifications can be used to create libraries of related compounds for biological testing. nih.govmdpi.com This approach is central to medicinal chemistry and the development of new functional agents.

Natural Products : this compound is found in nature as a volatile organic compound in some fruits and plants, contributing to their characteristic aroma. solubilityofthings.comfmach.it Its pleasant, tenacious honey and rose-like fragrance has led to its use as a fragrance ingredient in perfumes, cosmetics, and as a flavoring agent in the food industry. nih.govsolubilityofthings.comthegoodscentscompany.comchemimpex.com The study of such natural products is crucial for understanding plant biochemistry, plant-pollinator interactions, and for identifying new commercially valuable compounds. solubilityofthings.com

Biomedical Research : In biomedical research, this compound and its structural relatives are gaining attention. The demonstrated antifungal activity of its derivatives against plant pathogens suggests a potential for developing new agricultural fungicides. nih.govresearchgate.net Beyond this, the general biological activities associated with terpenes and phenylpropanoids, such as antimicrobial and anti-inflammatory effects, position this compound as a compound of interest for further therapeutic investigation. chemimpex.com Studies on related geranylated compounds have also explored their cytotoxic effects on human cancer cell lines, indicating that this class of molecules could be a promising platform for developing novel therapeutic agents. researchgate.netsemanticscholar.org

Table 2: Chemical Compounds Mentioned in this Article

Compound Name
This compound
Geraniol
Phenylacetic acid
Phenylacetyl chloride
Geranylated Phenols

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H24O2 B089406 Geranyl phenylacetate CAS No. 102-22-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2E)-3,7-dimethylocta-2,6-dienyl] 2-phenylacetate
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InChI

InChI=1S/C18H24O2/c1-15(2)8-7-9-16(3)12-13-20-18(19)14-17-10-5-4-6-11-17/h4-6,8,10-12H,7,9,13-14H2,1-3H3/b16-12+
Source PubChem
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InChI Key

UXAIJXIHZDZMSK-FOWTUZBSSA-N
Source PubChem
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Canonical SMILES

CC(=CCCC(=CCOC(=O)CC1=CC=CC=C1)C)C
Source PubChem
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Isomeric SMILES

CC(=CCC/C(=C/COC(=O)CC1=CC=CC=C1)/C)C
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Molecular Formula

C18H24O2
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DSSTOX Substance ID

DTXSID1051513
Record name (1E)-2,6-Dimethylhepta-1,5-dien-1-yl phenylacetate
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Molecular Weight

272.4 g/mol
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Physical Description

Yellow liquid; soft sweet honey-like herbaceous odour with floral undertones
Record name Geranyl phenylacetate
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Solubility

Insoluble in water; soluble in oils, 1 mL in 4 mL 90% ethanol (in ethanol)
Record name Geranyl phenylacetate
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Density

0.971-0.978
Record name Geranyl phenylacetate
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CAS No.

102-22-7
Record name Geranyl phenylacetate
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Record name Benzeneacetic acid, (2E)-3,7-dimethyl-2,6-octadien-1-yl ester
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Record name GERANYL PHENYLACETATE
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Synthesis Methodologies for Geranyl Phenylacetate and Analogues

Chemical Synthesis Approaches

Traditional chemical synthesis provides robust and scalable methods for the production of geranyl phenylacetate (B1230308) and its analogues. These methods often involve direct reactions between the constituent alcohol and acid derivatives or the modification of aromatic precursors.

A primary and straightforward method for synthesizing geranyl phenylacetate is through the direct esterification of geraniol (B1671447) with a phenylacetic acid derivative. chemicalbook.comchemicalbook.com The use of a more reactive acylating agent, such as phenylacetyl chloride, facilitates the reaction. chemicalbook.comchemicalbook.com This classic Fischer esterification approach typically requires a catalyst and conditions to drive the equilibrium towards the product, often by removing the water byproduct. The reaction between geraniol and phenylacetyl chloride is an effective method for producing this compound. chemicalbook.comchemicalbook.com In this process, the hydroxyl group of geraniol attacks the electrophilic carbonyl carbon of phenylacetyl chloride, leading to the formation of the ester and hydrogen chloride as a byproduct. The reaction is often carried out in the presence of a base, like pyridine, to neutralize the HCl and drive the reaction to completion. youtube.com

A general representation of this reaction is as follows: Geraniol + Phenylacetyl Chloride → this compound + HCl

This method is widely used due to its high yields and the ready availability of the starting materials. chemicalbook.com

The synthesis of analogues of this compound, particularly those with modified aromatic rings, can be achieved through electrophilic aromatic substitution (EAS) reactions. nih.govnih.gov This approach is particularly useful for producing prenylated phenolic derivatives, which are structurally related to the phenylacetate moiety of this compound. In this type of reaction, a prenyl group (derived from a precursor like prenol) is introduced onto a phenol (B47542) ring. nih.gov The phenol's hydroxyl group is a strong activating group, directing the substitution to the ortho and para positions of the aromatic ring. libretexts.orglibretexts.org

The reaction is typically catalyzed by a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), under mild conditions. nih.govnih.gov This method allows for the creation of a variety of prenylated phenols, which can then be further functionalized to create analogues of this compound. nih.gov For instance, the resulting prenylated phenol could be esterified with an appropriate carboxylic acid to yield the final product. The yields of these reactions can be moderate, and mixtures of mono- and di-alkylated products may be obtained. nih.gov

CatalystReactantsProduct TypeReference
BF₃·OEt₂Phenol derivatives and PrenolPrenylated phenols nih.gov
TMSOTfSubstrates with allylic and propargylic substituentsC-2 and C-6 substitution products nih.gov

To enhance the efficiency of esterification reactions, modern techniques such as microwave-assisted synthesis can be employed. nih.govnih.govresearchgate.net Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. researchgate.net This is attributed to the efficient and uniform heating of the reaction mixture. While much of the recent literature focuses on microwave-assisted enzymatic synthesis, the principles are applicable to chemical synthesis as well. nih.govnih.gov

In the context of synthesizing geranyl esters, microwave assistance has been shown to accelerate the process, often in solvent-free systems, which aligns with the principles of green chemistry. nih.govnih.gov For example, in the enzymatic synthesis of geranyl esters, microwave heating has been optimized by adjusting parameters such as substrate molar ratio, temperature, and catalyst amount to achieve high conversion rates in shorter time frames. nih.gov A study on the microwave-assisted enzymatic synthesis of geranyl acetoacetate (B1235776) achieved 95% conversion in just 30 minutes. nih.gov Such optimization strategies can be adapted for the chemical synthesis of this compound to improve process efficiency.

Enzymatic and Biocatalytic Synthesis

In recent years, there has been a growing interest in enzymatic and biocatalytic methods for the synthesis of esters due to their high selectivity, mild reaction conditions, and environmental benefits. researchgate.netnih.gov These "green" approaches often utilize lipases as catalysts. nih.govjst.go.jpresearchgate.net

Lipases are widely used enzymes for the synthesis of esters like this compound due to their ability to function in non-aqueous environments. researchgate.netnih.govjst.go.jpresearchgate.net They can catalyze both esterification (reaction between an alcohol and a carboxylic acid) and transesterification (reaction between an alcohol and an existing ester). jst.go.jpchemrxiv.org Immobilized lipases, such as those from Candida antarctica (Novozym 435) and Thermomyces lanuginosus (Lipozyme TL IM), are particularly popular due to their stability and reusability. nih.govresearchgate.net

The synthesis of geranyl esters has been successfully demonstrated using these enzymes with high yields. nih.govresearchgate.net For instance, the lipase-catalyzed esterification of geraniol with various fatty acids has achieved yields between 80-100% within 4 hours under optimized conditions. nih.gov

A key aspect of this green approach is the use of environmentally benign solvents or even solvent-free systems. arkat-usa.orgtaylorfrancis.comresearchgate.net Supercritical carbon dioxide is one such green solvent that has been explored for these reactions. Solvent-free systems, where one of the reactants acts as the solvent, are also highly effective and reduce the environmental footprint of the process. nih.govnih.govnih.govdocumentsdelivered.com

EnzymeReaction TypeAcyl DonorKey FindingsReference
Novozym 435® & Lipozyme TL IM®EsterificationOleic, lauric, and stearic acidsYields of 80-100% within 4 hours at 35 °C. nih.gov
Pseudomonas fluorescens lipase (B570770)TransesterificationVinyl acetate (B1210297)99% yield of geranyl acetate in 3 hours in a solvent-free system. jst.go.jp
Novozym 435EsterificationAcetic acid99% conversion to geranyl acetate at 60°C in a solvent-free system. fao.org

An innovative and sustainable approach involves integrating microbial biosynthesis of the alcohol precursor with subsequent enzymatic esterification. researchgate.netnih.govnih.govnih.gov This strategy combines the benefits of fermentation to produce the starting material from renewable feedstocks with the high selectivity of enzymatic catalysis for the final product.

Biological Activities and Mechanistic Investigations

Cytotoxic and Antiproliferative Potentials

The potential of geranylated compounds to act as cytotoxic and antiproliferative agents has been evaluated in various cancer cell lines.

Linear geranylphenol derivatives have demonstrated cytotoxic effects on human cancer cell lines nih.gov. Specifically, certain derivatives were found to be cytotoxic for both the human breast cancer cell line MDA-MB-231 and the human gastric cancer cell line MKN74 nih.govmdpi.com. One potent derivative showed an IC50 value of 14.73 µM for MDA-MB-231 cells, while another was even more potent against MKN74 cells with an IC50 of 7.5 µM nih.gov. These compounds induced cell death in the tested cancer cell lines nih.govmdpi.com. Information regarding the cytotoxicity of Geranyl phenylacetate (B1230308) against the L-6 cell line was not found in the reviewed literature.

The specific molecular mechanisms of Geranyl phenylacetate's cellular activity, particularly concerning the modulation of Fibronectin, Collagen IV, and Interleukin-6 (IL-6) overproduction, were not detailed in the reviewed scientific literature. While studies on other compounds have explored the modulation of collagen synthesis and IL-6 production in various cell types, specific research linking these mechanisms to this compound is not available in the accessed sources dovepress.com.

Anti-inflammatory and Antioxidant Properties

Research into the specific anti-inflammatory and antioxidant properties of this compound is emerging, with much of the current understanding derived from studies on structurally related compounds, particularly geraniol (B1671447) and geranyl acetate (B1210297). These molecules share the geranyl functional group and provide insights into the potential bioactivities of this compound.

Geraniol, an acyclic monoterpene alcohol, has demonstrated both antioxidant and anti-inflammatory properties in various studies mdpi.comnih.gov. It is believed to protect against oxidative and inflammatory changes by scavenging free radicals and preserving the activity of antioxidant enzymes such as catalase, glutathione-S-transferase, and glutathione (B108866) peroxidase mdpi.comnih.gov. Geraniol's anti-inflammatory effects have been observed in multiple experimental models, where it has shown the ability to modulate inflammation via transcriptional regulation mdpi.comdovepress.com.

Similarly, geranyl acetate, the acetate ester of geraniol, is recognized for its antioxidant and anti-inflammatory capabilities researchgate.netmdpi.com. Its antioxidant action is attributed to its capacity to reduce the stability of free radicals through electron or hydrogen-donating mechanisms researchgate.net. However, some research indicates that geranyl acetate may have a mixed redox profile, showing antioxidant activity in some assays (like TBARS and hydroxyl-scavenging) but a pro-oxidant effect in others nih.gov.

While these findings suggest that the geranyl moiety is a key contributor to these biological effects, direct and detailed mechanistic studies on this compound itself are necessary to fully elucidate its specific anti-inflammatory and antioxidant profile.

Table 1: Summary of Bioactivities of Related Geranyl Compounds

Compound Biological Activity Research Findings Citations
Geraniol Anti-inflammatory, Antioxidant Modulates inflammation, scavenges free radicals, and preserves antioxidant enzyme activity. mdpi.comnih.govdovepress.com
Geranyl Acetate Antioxidant, Anti-inflammatory Reduces free radical stability via electron/hydrogen donation; shows a mixed redox profile in some studies. researchgate.netmdpi.comnih.gov

Diverse Biological Roles

The biological significance of this compound can also be explored through the distinct activities of its parent structures: the geranyl esters and phenylacetate metabolites.

While specific studies on the acaricidal properties of this compound are limited, research on related geranyl esters has shown significant potential in this area. A notable example is geranyl acetate, which has been investigated for its larvicidal activity against the cattle tick Rhipicephalus (Boophilus) microplus.

In one study, geranyl acetate demonstrated potent acaricidal effects. The research determined its efficacy by calculating the lethal concentration required to eliminate a percentage of the larval population. The findings revealed that geranyl acetate is highly effective, achieving complete mortality at a specific concentration.

Table 2: Acaricidal Activity of Geranyl Acetate against Rhipicephalus (Boophilus) microplus Larvae

Parameter Value
LC₉₀ (Lethal Concentration, 90%) 6.25 mg/mL
Concentration for 100% Mortality 12.5 mg/mL

These results for geranyl acetate suggest that other geranyl esters, potentially including this compound, could exhibit similar acaricidal properties, warranting further investigation into their potential as pest control agents.

The phenylacetate portion of this compound is derived from phenylacetic acid (PAA), a compound recognized as a naturally occurring auxin plant hormone nih.govnih.govresearchgate.net. PAA plays a crucial role in coordinating plant growth and development, although its activity and mechanisms are distinct from the more extensively studied auxin, indole-3-acetic acid (IAA) nih.govnih.govoup.com.

PAA is found widely across the plant kingdom, often at significantly higher endogenous levels than IAA in various tissues nih.govresearchgate.net. Despite its higher concentration, the auxin activity of PAA is generally estimated to be less than 10% of that of IAA in classical auxin bioassays nih.govoup.com. One of the most well-documented functions of PAA is the promotion of root growth and development, including the induction of lateral and adventitious roots nih.govnih.gov.

Recent research has focused on the metabolism of PAA in plants, identifying several previously unknown endogenous metabolites. Through LC-MS screening, novel PAA conjugates with amino acids and glucose have been discovered, including phenylacetyl-leucine, phenylacetyl-phenylalanine, phenylacetyl-valine, and phenylacetyl-glucose oup.com. These findings indicate that PAA, like IAA, is part of a complex regulatory network that maintains auxin homeostasis through metabolic conjugation oup.com.

Table 3: Comparison of Phenylacetic Acid (PAA) and Indole-3-Acetic Acid (IAA) as Plant Auxins

Feature Phenylacetic Acid (PAA) Indole-3-Acetic Acid (IAA) Citations
Classification Natural Auxin Natural Auxin nih.govnih.gov
Endogenous Levels Generally much higher than IAA in most tissues Lower than PAA in most tissues nih.govresearchgate.net
Biological Activity Lower than IAA (typically <10%) Higher than PAA nih.govoup.com
Primary Function Promotion of root growth and development Controls cell division, elongation, and differentiation nih.govnih.gov
Transport Not actively transported in a polar manner Undergoes active polar transport nih.gov

The identification of these PAA metabolites advances the understanding of auxin-specific metabolic networks and highlights the intricate hormonal regulation within plants oup.com.

Table 4: Mentioned Chemical Compounds

Compound Name
This compound
Geraniol
Geranyl acetate
Indole-3-acetic acid (IAA)
Phenylacetic acid (PAA)
Phenylacetyl-leucine
Phenylacetyl-phenylalanine
Phenylacetyl-valine
Phenylacetyl-glucose
Catalase
Glutathione-S-transferase

Analytical Methodologies and Structural Elucidation

Advanced Spectroscopic Techniques for Structural Characterization

Spectroscopy is fundamental to the structural elucidation of organic molecules like geranyl phenylacetate (B1230308). By probing the interactions of the molecule with electromagnetic radiation, these techniques reveal a wealth of structural information.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic compounds. A combination of one-dimensional (1D) and two-dimensional (2D) experiments is necessary for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in geranyl phenylacetate. emerypharma.com

1D-NMR (¹H and ¹³C):

¹H-NMR: The ¹H-NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms. The spectrum of this compound would show distinct signals corresponding to the aromatic protons of the phenylacetate group and the olefinic and aliphatic protons of the geranyl moiety.

¹³C-NMR: The ¹³C-NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, this includes signals for the carbonyl carbon of the ester, aromatic carbons, olefinic carbons, and aliphatic carbons.

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons, aiding in the assignment of the ¹³C spectrum.

2D-NMR:

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. emerypharma.comyoutube.com It is invaluable for assigning carbons by first identifying their attached protons.

NOE (Nuclear Overhauser Effect): NOE-based experiments (like NOESY) provide information about the spatial proximity of protons. These correlations are observed between protons that are close in space, regardless of whether they are connected through bonds, which helps in determining the stereochemistry and conformation of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound.
PositionCarbon Type (DEPT)Predicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Key 2D Correlations (HMBC, NOE)
Phenyl C-1C~134-Correlates with Phenyl H-2/6, H-7
Phenyl C-2/6CH~129~7.2-7.3Correlates with H-7
Phenyl C-3/5CH~128~7.2-7.3-
Phenyl C-4CH~127~7.2-7.3-
C-7 (CH₂)CH₂~41~3.6Correlates with Carbonyl C-8, Phenyl C-1
C-8 (C=O)C~171-Correlates with H-7, Geranyl H-1'
Geranyl C-1'CH₂~61~4.6Correlates with C-8, C-2', C-3'
Geranyl C-2'CH~118~5.3Correlates with C-1', C-4', C-10'
Geranyl C-3'C~142-Correlates with H-1', H-2', H-4', H-10'
Geranyl C-4'CH₂~39~2.1Correlates with C-2', C-3', C-5', C-6'
Geranyl C-5'CH₂~26~2.1Correlates with C-4', C-6', C-7'
Geranyl C-6'CH~124~5.1Correlates with C-5', C-8', C-9'
Geranyl C-7'C~131-Correlates with H-5', H-6', H-8', H-9'
Geranyl C-8'CH₃~25~1.7Correlates with C-6', C-7'
Geranyl C-9'CH₃~17~1.6Correlates with C-6', C-7'
Geranyl C-10'CH₃~16~1.75Correlates with C-2', C-3'

High-Resolution Mass Spectrometry provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound, HRMS is used to confirm its molecular formula, C₁₈H₂₄O₂, by matching the experimentally measured mass with the theoretically calculated exact mass. nih.gov This high level of accuracy helps to distinguish the compound from other isomers with the same nominal mass.

Table 2: High-Resolution Mass Spectrometry Data for this compound.
ParameterValue
Molecular FormulaC₁₈H₂₄O₂
Nominal Mass272 u
Calculated Monoisotopic Mass272.17763 Da nih.gov
Ionization ModeTypically Electrospray Ionization (ESI) or Electron Ionization (EI)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the ester group, the aromatic ring, and carbon-carbon double bonds. nist.gov

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound.
Frequency Range (cm⁻¹)Vibration TypeFunctional Group
~3030C-H StretchAromatic and Olefinic C-H
2850-2970C-H StretchAliphatic C-H
~1735C=O StretchEster Carbonyl
1450-1600C=C StretchAromatic Ring
~1160C-O StretchEster C-O

Chromatographic Separation and Identification

Chromatographic methods are essential for isolating this compound from natural extracts or synthetic reaction mixtures and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and purification of compounds.

Analytical HPLC: This is used for the quantification and purity assessment of this compound. A common setup would involve a reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection is typically achieved using a UV detector, as the phenyl group provides strong chromophoric activity.

Preparative HPLC: This method is used to isolate larger quantities of pure this compound from a mixture. It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle greater sample loads.

As a volatile ester, this compound is ideally suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This technique is widely used in the field of volatile metabolomics, such as the analysis of essential oils and the aroma profiles of foods and beverages. nih.gov In GC-MS, the sample is vaporized and separated based on boiling point and polarity on a capillary column before being detected and identified by a mass spectrometer.

The mass spectrum of this compound obtained by electron ionization (EI) shows a characteristic fragmentation pattern that serves as a chemical fingerprint. Key fragments include the molecular ion (M⁺) at m/z 272, and prominent fragment ions resulting from the cleavage of the geranyl and phenylacetate moieties.

Table 4: Key Mass Fragments in the GC-MS (EI) Spectrum of this compound. nih.gov
m/z (Mass-to-Charge Ratio)Proposed Fragment IonStructural Origin
272[C₁₈H₂₄O₂]⁺Molecular Ion (M⁺)
91[C₇H₇]⁺Tropylium ion, characteristic of a benzyl (B1604629) group
69[C₅H₉]⁺Isoprenyl cation from the geranyl tail
41[C₃H₅]⁺Allyl cation, a common fragment from terpene units

Integrated Spectroscopic and Computational Approaches for Absolute and Relative Configuration Determination

The determination of the precise three-dimensional arrangement of atoms (stereochemistry) in chiral molecules is a critical aspect of chemical analysis. For molecules like this compound, which contains a chiral center if derived from a specific enantiomer of geraniol (B1671447) or if modified to create one, establishing the absolute and relative configuration is essential. This is achieved through a powerful combination of spectroscopic measurements and computational modeling.

Defining Absolute and Relative Configuration:

Absolute Configuration refers to the exact spatial arrangement of atoms at a specific chiral center, described by descriptors such as R or S. wikipedia.org

Relative Configuration describes the stereochemical relationship between two or more chiral centers within the same molecule (e.g., syn/anti or cis/trans). globalresearchonline.net

Spectroscopic Methods for Configuration Assignment: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining both relative and absolute configuration.

J-Based Configuration Analysis (JBCA): This method utilizes scalar (J) coupling constants, which are dependent on the dihedral angles between atoms, to deduce the relative configuration of adjacent stereocenters. nih.govresearchgate.net By measuring specific ³J(H,H), ³J(H,C), and ²J(H,C) values, the preferred conformation of the molecule can be established, which in turn reveals the relative arrangement of substituents. nih.gov

Mosher's Method: For determining the absolute configuration of secondary alcohols (or amines), Mosher's method is a classic NMR technique. nih.govrsc.orgyoutube.com The chiral alcohol is esterified with both enantiomers of a chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The ¹H NMR chemical shift differences (Δδ = δS - δR) of the resulting diastereomeric esters are analyzed. The distribution of positive and negative Δδ values for protons near the newly formed chiral ester center allows for the assignment of the absolute configuration of the original alcohol. youtube.com

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov This experimental spectrum is then compared to a spectrum predicted by quantum chemical calculations for a specific enantiomer. A match between the experimental and calculated spectra provides an unambiguous assignment of the absolute configuration. nih.gov

Integrated Computational Approaches: Computational methods, particularly Density Functional Theory (DFT), are indispensable for modern stereochemical analysis. purechemistry.org They are used in conjunction with spectroscopic data to provide a definitive structural assignment.

The general workflow involves:

Conformational Search: Identifying all low-energy conformations of the possible stereoisomers of the molecule.

Parameter Calculation: For each stable conformer, key spectroscopic parameters (e.g., NMR chemical shifts, J-couplings, VCD spectra) are calculated using DFT.

Boltzmann Averaging: The calculated parameters for all conformers are averaged based on their predicted relative energies (Boltzmann distribution) to generate a final predicted spectrum for each stereoisomer.

Comparison: The predicted spectra are compared with the experimental data. The stereoisomer whose calculated spectrum best matches the experimental one is assigned as the correct structure. nih.gov

This integrated approach has been successfully applied to determine the configuration of complex natural products, including terpenoids and molecules with flexible side chains. nih.govresearchgate.netrsc.org For this compound, this would involve comparing the calculated NMR and VCD spectra for the (R)- and (S)-configurations (if a chiral center is present) with the experimentally measured spectra to confidently determine its absolute stereochemistry.

Table 2: Key Techniques in Stereochemical Elucidation

TechniquePrincipleInformation ObtainedApplication to this compound
J-Based Configuration Analysis (NMR)Measurement of scalar coupling constants (J-values) which depend on dihedral angles. nih.govRelative configuration of adjacent stereocenters.Could determine the relative stereochemistry if additional chiral centers were introduced to the geranyl backbone.
Mosher's Method (NMR)Analysis of ¹H NMR chemical shift differences in diastereomeric esters formed with a chiral derivatizing agent. rsc.orgyoutube.comAbsolute configuration of secondary alcohols/amines.Applicable if this compound were hydrolyzed to geraniol and its absolute configuration at a chiral center was to be determined.
Vibrational Circular Dichroism (VCD)Differential absorption of circularly polarized infrared light by a chiral molecule. nih.govAbsolute configuration.Direct, non-destructive method to determine the absolute configuration of a chiral variant of this compound.
Density Functional Theory (DFT) CalculationsQuantum mechanical modeling to predict molecular structures, energies, and spectroscopic properties. purechemistry.orgPredicted NMR, VCD spectra for comparison with experimental data.Essential for interpreting VCD spectra and confirming assignments from NMR-based methods.

Metabolism and Biotransformation Studies

Mammalian Metabolism and Excretion Pathways

In mammals, the metabolism of geranyl phenylacetate (B1230308) is initiated by the cleavage of its ester bond, followed by the separate processing of the resulting geraniol (B1671447) and phenylacetate moieties. These pathways involve hydrolysis, conjugation, and integration into endogenous metabolic systems.

The primary step in the mammalian metabolism of geranyl phenylacetate is its hydrolysis into geraniol and phenylacetic acid. This reaction is catalyzed by esterases, a class of hydrolytic enzymes widely distributed in mammalian tissues. nih.govmdpi.com These enzymes cleave the ester linkage, releasing the alcohol (geraniol) and the carboxylic acid (phenylacetic acid) components. nih.gov

Following hydrolysis, the two components follow different metabolic routes. Phenylacetic acid is primarily prepared for excretion through a conjugation mechanism. It is first activated to its coenzyme A (CoA) thioester, phenylacetyl-CoA, by acyl-coenzyme A synthetases located in liver mitochondria. smpdb.canih.gov These are the same enzymes responsible for the activation of short- and medium-chain fatty acids. smpdb.ca Subsequently, the phenylacetyl-CoA undergoes conjugation with L-glutamine, a reaction catalyzed by glycine N-acyltransferase, to form phenylacetylglutamine. nih.gov This water-soluble conjugate is then efficiently excreted in the urine. nih.gov

The geraniol moiety, an acyclic monoterpene alcohol, can undergo conjugation with glucuronic acid before excretion. nih.gov

The metabolites of this compound are integrated into mammalian lipid and fatty acid metabolism. The phenylacetate component, upon its conversion to phenylacetyl-CoA, enters a metabolic crossroads shared with fatty acid activation. smpdb.ca

The geraniol component demonstrates a more complex interaction with lipid metabolic networks. Studies on human hepatoma cells (Hep G2) have shown that geraniol can influence mevalonate (B85504) and lipid metabolism through several mechanisms. It has been observed to inhibit 3-hydroxymethylglutaryl coenzyme A (HMG-CoA) reductase, a key rate-limiting enzyme in the mevalonate pathway, which is responsible for cholesterol and isoprenoid biosynthesis. nih.gov Geraniol's metabolism can lead to the formation of geranylgeranyl pyrophosphate (GGPP), an important isoprenoid intermediate. wikipedia.orgnih.gov GGPP plays a critical role in lipid metabolism as a substrate for protein prenylation, a post-translational modification necessary for the function of proteins involved in signaling and lipid droplet formation, such as Perilipin4. nih.govresearchgate.netbiorxiv.org By influencing the levels of intermediates like GGPP, geraniol metabolism can indirectly affect hepatic lipid accumulation and the dynamics of lipid storage. nih.govresearchgate.net Furthermore, research indicates that geraniol can inhibit Δ5-desaturase activity, an enzyme involved in the metabolism of fatty acids, and can increase the incorporation of mevalonate into fatty acids. nih.gov

Microbial Biotransformation and Catabolism

Microbial systems, particularly bacteria, possess highly efficient and specialized pathways for the degradation of the phenylacetate moiety of this compound. These pathways are central to the catabolism of a wide range of aromatic compounds in the environment. nih.govnih.gov The initial step in microbial processing, similar to mammals, would involve hydrolysis of the ester bond by microbial esterases or lipases to yield geraniol and phenylacetate. nih.govnih.govfrontiersin.org

The bacterial degradation of phenylacetate is a well-characterized "hybrid" pathway that incorporates features of both aerobic and anaerobic metabolism and is encoded by the paa gene cluster. nih.govnih.gov This pathway is found in approximately 16% of sequenced bacteria, including model organisms like Escherichia coli and Pseudomonas putida. nih.govnih.gov

The pathway is initiated by the activation of phenylacetate to phenylacetyl-CoA by the enzyme phenylacetate-CoA ligase (PaaK). researchgate.netglbrc.org The aromatic ring of phenylacetyl-CoA is then activated by a multicomponent oxygenase, PaaABCDE, which forms a ring 1,2-epoxide. nih.govnih.gov This reactive epoxide is isomerized by PaaG into a seven-membered heterocyclic enol ether, an oxepin-CoA. biorxiv.orgnih.govglbrc.org

A key step in the pathway is the hydrolytic ring cleavage of oxepin-CoA, which is catalyzed by the bifunctional enzyme PaaZ. nih.govnih.gov PaaZ contains a C-terminal enoyl-CoA hydratase domain that opens the ring to produce a reactive aldehyde, and an N-terminal NADP+-dependent aldehyde dehydrogenase domain that immediately oxidizes this aldehyde to 3-oxo-5,6-dehydrosuberyl-CoA. nih.gov The pathway then proceeds through a series of steps resembling β-oxidation, ultimately yielding central metabolites acetyl-CoA and succinyl-CoA. nih.govnih.gov

Enzyme (Paa)Function in Phenylacetate Degradation Pathway
PaaKActivates phenylacetate to phenylacetyl-CoA. glbrc.org
PaaABCDEMulticomponent oxygenase that forms an epoxide on the aromatic ring. nih.gov
PaaGIsomerizes the epoxide to oxepin-CoA. glbrc.org
PaaZBifunctional enzyme that performs hydrolytic ring cleavage of oxepin-CoA and subsequent oxidation.
PaaJA β-ketothiolase that shortens the carbon chain. nih.gov
PaaHA 3-hydroxyadipyl-CoA dehydrogenase. nih.gov

The enzymes of the bacterial phenylacetate degradation pathway hold significant biocatalytic potential for applications in biotechnology and environmental remediation. nih.govfrontiersin.org Their ability to transform recalcitrant aromatic compounds into central metabolites makes them valuable tools for detoxifying environmental pollutants like styrene, which is metabolized via phenylacetate. nih.govnih.gov The modular nature of the pathway and the specific functions of its enzymes, such as the PaaK ligase and the PaaABCDE oxygenase, offer opportunities for metabolic engineering. nih.govresearchgate.net For instance, these enzymes can be harnessed in whole-cell or cell-free systems to produce valuable chemicals or to serve as components in biosensors for detecting aromatic pollutants. The enzymes have also been identified as potential targets for antimicrobial drugs. nih.gov

The phenylacetate degradation pathway also serves as a branching point for the synthesis of secondary metabolites in some bacteria. biorxiv.org The intermediate, oxepin-CoA, is a precursor for the biosynthesis of bioactive compounds like tropodithietic acid, an antibiotic, and other tropone/tropolone-related molecules. biorxiv.org If the reactive aldehyde formed by the hydratase function of PaaZ is not immediately oxidized, it can undergo intramolecular condensation to form a stable cyclic derivative. This derivative can then be shunted into specialized biosynthetic pathways to produce these unique secondary metabolites, which often play roles in ecological interactions such as chemical defense or signaling. biorxiv.org This metabolic branching highlights the versatility of the phenylacetate catabolic network, which not only serves to generate energy and carbon but also provides building blocks for complex bioactive molecules.

Plant Metabolism and Glycosylation Pathways

The metabolism of this compound in plants has not been the subject of extensive specific research. However, based on the known metabolic pathways for related compounds, such as phenylacetic acid and other secondary metabolites, a general understanding of its likely biotransformation can be inferred. Plants utilize various metabolic processes to modify and detoxify xenobiotics or to regulate the activity and storage of endogenous compounds. These processes often involve enzymatic reactions that increase the polarity of the molecule, facilitating its transport and sequestration.

One of the key metabolic routes for compounds containing hydroxyl or carboxyl groups in plants is glycosylation. mdpi.com This process involves the enzymatic addition of a sugar moiety, typically glucose, to the molecule. Glycosylation can significantly alter the solubility, stability, and biological activity of a compound. frontiersin.org The enzymes responsible for this reaction are UDP-glycosyltransferases (UGTs). frontiersin.org

While direct evidence for the glycosylation of this compound is not available in the provided research, the metabolism of phenylacetic acid (PAA), a component of the this compound ester, has been studied. Research has shown that plants can conjugate PAA with glucose to form phenylacetyl-glucose. nih.govresearchgate.net This suggests that if this compound were to be hydrolyzed in the plant, releasing phenylacetic acid and geraniol, the resulting phenylacetic acid could be subject to glycosylation.

Furthermore, the general phenylpropanoid pathway in plants is responsible for the biosynthesis of a vast array of secondary metabolites derived from phenylalanine. frontiersin.org The diversity of these molecules is further increased by the action of UGTs, leading to the production of glycosylated forms. frontiersin.org This highlights the central role of glycosylation in the metabolism of aromatic compounds in plants.

The biotransformation of this compound in plant tissues could potentially involve two main steps:

Ester Hydrolysis: The ester bond linking the geranyl and phenylacetate moieties could be cleaved by esterase enzymes, releasing geraniol and phenylacetic acid.

Glycosylation: The released phenylacetic acid and/or geraniol could then be glycosylated. As mentioned, phenylacetic acid is known to be converted to phenylacetyl-glucose. nih.govresearchgate.net Geraniol, as a terpenoid alcohol, is also a likely substrate for glycosylation, a common modification for terpenoids in plants.

These metabolic modifications are crucial for the plant's ability to manage secondary metabolites, influencing their storage, transport, and ecological functions. frontiersin.org

Toxicological Assessments and Safety Profiles in Research

Carcinogenicity Studies

Carcinogenicity studies are designed to assess the potential of a substance to cause cancer over a lifetime of exposure. These are typically long-term studies in animal models.

Long-term carcinogenicity bioassays, often conducted over a two-year period in rodents, are the standard for evaluating the tumorigenic potential of a chemical service.gov.uknih.gov. These studies involve exposing animals to the substance daily for a significant portion of their lifespan and observing for the development of neoplastic lesions nih.gov.

Specific long-term bioassay data for geranyl phenylacetate (B1230308) are not detailed in readily available literature. However, its safety has been evaluated by regulatory and scientific bodies based on the available evidence. The European Food Safety Authority (EFSA) has assessed geranyl phenylacetate and determined that it has "no safety concern for carcinogenicity" industrialchemicals.gov.au. Furthermore, a two-year study conducted on a structurally related compound, food-grade geranyl acetate (B1210297), showed that it was not carcinogenic in F344/N rats or B6C3F1 mice industrialchemicals.gov.au. The absence of genotoxicity for this compound also supports a low likelihood of carcinogenic potential, as genotoxic events are often a critical step in the initiation of cancer nih.gov.

Acute and Sub-chronic Toxicity Evaluations in Animal Models

Acute toxicity studies provide information on the potential adverse effects of a single, high-dose exposure to a substance, while sub-chronic studies evaluate the effects of repeated exposure over a limited period, typically 28 or 90 days mdpi.comnih.gov.

Data from acute toxicity studies indicate that this compound has a low order of acute toxicity. A study published in 1974 reported an oral LD₅₀ (the dose lethal to 50% of the test animals) in rats to be greater than 5000 mg/kg of body weight thegoodscentscompany.com. The dermal LD₅₀ in rabbits was also found to be greater than 5000 mg/kg, suggesting low toxicity via skin contact as well thegoodscentscompany.com.

Table 2: Acute Toxicity Data for this compound

Test Species Route Result (LD₅₀) Reference
Acute Oral Toxicity Rat Oral > 5000 mg/kg Food and Cosmetics Toxicology (1974) thegoodscentscompany.com

Chemical Structure-Toxicity Relationships for Geranyl Derivatives

The toxicological profile of geranyl derivatives is intrinsically linked to their chemical structure. The metabolism of these compounds, particularly simple esters of geraniol (B1671447), is a primary determinant of their low toxicity. Upon exposure, it is anticipated that these esters hydrolyze into geraniol and the corresponding carboxylic acid. industrialchemicals.gov.au Consequently, the toxic effects of these chemicals are largely dependent on the formation of geraniol. industrialchemicals.gov.au Given that geraniol itself exhibits low acute toxicity, its derivatives generally follow a similar profile. industrialchemicals.gov.au

Quantitative structure-activity relationship (QSAR) models, which correlate chemical structure with biological activity, have been developed to predict the toxicity of terpenoids, including geranyl derivatives. nih.govnih.govresearchgate.net These models indicate that terpenoid toxicity is significantly influenced by the nature of their functional groups. nih.govnih.govresearchgate.net One study assessing toxicity against the bacterium Vibrio fischeri established a general toxicity hierarchy for different functional groups on terpenoids as follows: alcohol > aldehyde ~ ketone > ester > hydrocarbons. nih.govnih.govresearchgate.netresearchgate.net This suggests that the esterification of geraniol to form derivatives like this compound generally reduces its toxic potential compared to the parent alcohol or its corresponding aldehyde, citral.

The low acute toxicity of various geranyl esters is well-documented. For a range of geranyl esters, the acute oral lethal dose (LD50) in rats is consistently greater than 5000 mg/kg, underscoring their low potential for acute toxicity via ingestion. industrialchemicals.gov.auchemicalbook.com

Acute Oral Toxicity of Geranyl Esters in Rats

CompoundAcute Oral LD50 (mg/kg)
This compound>5000
Geranyl Acetoacetate (B1235776)>5000
Geranyl Benzoate>5000
Geranyl Propionate>5000
Geranyl Isovalerate>5000
Geranyl Hexanoate>5000
Geranyl Isobutyrate>5000
Geranyl Formate>6000
industrialchemicals.gov.au

In terms of other toxicological endpoints, this compound has been evaluated by the European Food Safety Authority (EFSA) as having 'no safety concern for genotoxicity' or 'carcinogenicity'. industrialchemicals.gov.au This aligns with findings for the parent compound, geraniol, which is also not considered to be genotoxic or carcinogenic. industrialchemicals.gov.au

While generally exhibiting low toxicity to mammalian cells, the structure of the ester group can influence the cytotoxic potential of geranyl derivatives against specific cell lines. Research into the anticancer potential of geranyl esters demonstrated that derivatives like geranyl butyrate, geranyl caproate, and geranyl caprylate show cytotoxic effects against murine leukemia (P388) cells while having a significantly lower cytotoxic effect on normal (Vero) cells. researchgate.netorientjchem.org This indicates a degree of selectivity and suggests that modifying the fatty acid chain length of the ester can modulate biological activity. researchgate.netorientjchem.org

Cytotoxicity of Geranyl Esters Against Cell Lines

CompoundMurine Leukemia (P388) Cells IC50 (µg/ml)Normal (Vero) Cells IC50 (µg/ml)
Geranyl Butyrate22.34 - 32.29116.08 - 172.93
Geranyl Caproate22.34 - 32.29116.08 - 172.93
Geranyl Caprylate22.34 - 32.29116.08 - 172.93
researchgate.netorientjchem.org

Emerging Research Areas and Future Directions

Design and Synthesis of Novel Bioactive Analogues

The structural backbone of geranyl phenylacetate (B1230308) provides a versatile scaffold for the design and synthesis of new compounds with enhanced biological activities. Researchers are actively modifying both the geranyl and phenylacetate moieties to develop analogues with improved therapeutic properties.

The search for new therapeutic agents has led to the investigation of geranyl phenylacetate analogues as potential antifungals, antiparasitics, and anticancer compounds. The lipophilic nature of the geranyl group facilitates interaction with cell membranes, a key feature in the development of new drugs.

Antifungal Research: Studies on geranylated phenols, structurally related to this compound, have demonstrated significant antifungal activity. For instance, a series of geranylphenols with varying methoxy (B1213986) substitutions on the aromatic ring were evaluated for their inhibitory effects on the mycelial growth of Botrytis cinerea. The results indicated that the antifungal activity is influenced by the number and position of methoxy groups. Acetylation of the phenolic hydroxyl group, which creates an ester linkage similar to that in this compound, was found to dramatically increase the antifungal activity in some derivatives.

Antiparasitic Potential: While direct studies on the antiparasitic activity of this compound are limited, research on other geranylated compounds suggests a promising avenue for exploration. For example, C-geranylated flavonoids isolated from Mimulus bigelovii have shown moderate antileishmanial activity against Leishmania donovani amastigotes and activity against Trypanosoma brucei brucei. nih.gov These findings suggest that the geranyl moiety is a key pharmacophore and that synthetic analogues of this compound could be designed to target various parasites.

Anticancer Investigations: The anticancer potential of this compound and its precursors is an active area of research. Geraniol (B1671447), a component of this compound, has been shown to induce apoptosis, DNA damage, and cell cycle arrest in colon cancer cells. This suggests that this compound, which can be hydrolyzed to release geraniol, may act as a prodrug, delivering the active monoterpene to cancer cells. The development of novel geranylated compounds as anticancer agents is a significant focus, with the aim of creating derivatives with enhanced cytotoxicity towards cancer cells while minimizing effects on normal cells.

Table 1: Antiparasitic Activity of Geranylated Flavonoids

CompoundParasiteIC50 (µg/mL)
DiplaconeLeishmania donovani4.8
3'-O-methyldiplaconeLeishmania donovani14.6
4'-O-methyldiplaconeLeishmania donovani9.8
3'-O-methyldiplacolLeishmania donovani12.3
Cannflavin ALeishmania donovani7.5
DiplaconeTrypanosoma brucei brucei1.4
3'-O-methyldiplaconeTrypanosoma brucei brucei7.2
4'-O-methyldiplaconeTrypanosoma brucei brucei3.5
3'-O-methyldiplacolTrypanosoma brucei brucei5.1
Cannflavin ATrypanosoma brucei brucei2.6

There is growing interest in the potential of this compound and its analogues to modulate the immune system and act as anti-inflammatory agents. Research in this area is driven by the need for new therapies for a variety of inflammatory and autoimmune disorders.

The immunomodulatory effects of a related aromatic geranyl derivative, filifolinone, have been studied. nih.gov This compound was shown to increase the expression levels of both pro-inflammatory and anti-inflammatory cytokines, suggesting a complex role in immune regulation. nih.gov This dual activity indicates that geranylated compounds could be developed as immunomodulators that either enhance or suppress immune responses depending on the therapeutic need. Future research will likely focus on synthesizing and screening a library of this compound analogues to identify compounds with more specific immunomodulatory or potent anti-inflammatory effects.

Sustainable and Green Production Technologies

The increasing demand for natural and sustainably produced flavor and fragrance compounds has spurred research into biotechnological methods for the synthesis of this compound. These green technologies offer an alternative to traditional chemical synthesis, which often relies on harsh conditions and produces undesirable by-products.

Enzymatic catalysis, particularly using lipases, is a key area of development for the green synthesis of this compound. Lipases are highly efficient biocatalysts for esterification and transesterification reactions, offering high selectivity and operating under mild conditions.

Research has demonstrated the successful lipase-catalyzed synthesis of various geranyl esters. bohrium.comresearchgate.net For instance, the esterification of geraniol with acetic acid to produce geranyl acetate (B1210297) has been extensively studied using lipases from sources such as Candida antarctica. nih.govresearchgate.net These studies have focused on optimizing reaction parameters like temperature, substrate molar ratio, and enzyme loading to achieve high conversion rates. bohrium.comresearchgate.net The principles and methodologies developed for geranyl acetate can be directly applied to the synthesis of this compound by substituting acetic acid with phenylacetic acid. Future work in this area will likely involve the use of immobilized lipases to improve reusability and process stability, as well as the exploration of novel lipase (B570770) sources with enhanced activity and stability.

Metabolic engineering of microorganisms offers a promising route for the de novo biosynthesis of this compound from simple carbon sources. This approach involves the rational design and modification of microbial metabolic pathways to channel carbon flux towards the production of the desired compound.

The biosynthesis of this compound requires the production of its two precursors: geraniol and phenylacetic acid. Significant progress has been made in the metabolic engineering of various microbial hosts, including Escherichia coli and Saccharomyces cerevisiae, for the high-level production of geraniol. tandfonline.comnih.gov These strategies have focused on the overexpression of key enzymes in the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways, which are responsible for the synthesis of the terpene precursor geranyl pyrophosphate (GPP), and the introduction of geraniol synthases to convert GPP to geraniol.

Similarly, microbial production of phenylacetic acid from L-phenylalanine has been successfully demonstrated in engineered E. coli. nih.gov By introducing a heterologous pathway consisting of an aminotransferase, a keto acid decarboxylase, and an aldehyde dehydrogenase, researchers achieved a high conversion yield of phenylalanine to phenylacetic acid. nih.gov

The next step in this research is to combine these engineered pathways in a single microbial host to enable the direct biosynthesis of this compound. This will require the introduction of an alcohol acyltransferase capable of esterifying geraniol with phenylacetyl-CoA, the activated form of phenylacetic acid. The development of such a microbial cell factory would represent a significant advancement in the sustainable production of this valuable fragrance and flavor compound.

Table 2: Microbial Production of Geraniol

MicroorganismTiter (g/L)Key Engineering Strategies
Escherichia coli13.2Pathway optimization, enzyme engineering, alleviation of cytotoxicity. tandfonline.com
Saccharomyces cerevisiae5.5Overexpression of MVA pathway genes, introduction of geraniol synthase. tandfonline.com
Yarrowia lipolytica~1.0Overexpression of truncated HMG1, IDI, and tCrGES; enhancement of acetyl-CoA precursor pool. nih.gov
Candida glycerinogenes1.09Xylose assimilation pathway, activation of pentose (B10789219) phosphate pathway. acs.org

Advanced Analytical Platforms for Metabolomics and Bio-monitoring

The study of the biological effects and metabolic fate of this compound relies on the use of advanced analytical platforms. Metabolomics, the comprehensive analysis of small molecules in a biological system, is a powerful tool for understanding the interactions of this compound and its metabolites with cells and organisms.

The analysis of volatile and semi-volatile compounds like this compound and its terpene and phenylpropanoid relatives is typically performed using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). mdpi.com These techniques allow for the separation, identification, and quantification of a wide range of metabolites in complex biological samples.

In the context of metabolomics, both targeted and untargeted approaches can be employed. Targeted analysis focuses on the quantification of specific known compounds, such as this compound and its expected metabolites. Untargeted metabolomics, on the other hand, aims to capture a global snapshot of the metabolome, which can reveal unexpected metabolic changes in response to exposure to this compound.

Recent studies have utilized integrated transcriptomics and metabolomics to investigate the biosynthesis of terpenes in plants. acs.orgnih.gov These multi-omics approaches provide a deeper understanding of the genetic and metabolic regulation of terpene production and can be applied to study the effects of this compound on biological systems. Future research will likely involve the use of high-resolution mass spectrometry and advanced data analysis tools to further enhance the sensitivity and coverage of metabolomics studies, providing a more complete picture of the biological activity of this compound.

Ecological Roles and Inter-species Interactions in Plant and Insect Systems

This compound, a naturally occurring ester, plays a significant role in the chemical ecology of plant and insect interactions. As a volatile organic compound (VOC), it functions as a semiochemical—a chemical substance that carries a message for the purpose of communication between organisms. mdpi.com These interactions are fundamental to ecosystem structure and function, influencing processes such as pollination, herbivory, and predation.

Plants emit a complex bouquet of VOCs to mediate their interactions with the surrounding environment. These chemical signals can serve as a defense mechanism against herbivores or as an attractant for pollinators and natural enemies of herbivores. mdpi.com this compound, with its characteristic soft, sweet, honey-like, and floral aroma, is a component of these floral scents. perfumersworld.com Its presence in a plant's volatile profile can influence the behavior of insects.

The ecological functions of plant-derived semiochemicals like this compound can be categorized into direct and indirect defenses. mdpi.com

Direct Defense: The compound may act as a repellent to certain herbivorous insects, deterring them from feeding on the plant.

Indirect Defense: By contributing to the plant's specific scent signature, it can attract natural enemies (predators and parasitoids) of the herbivores that are feeding on the plant. This "cry for help" is a sophisticated defense strategy that utilizes a third trophic level to protect the plant. mdpi.com

The specific role of this compound can be context-dependent, varying with the plant species, the insect species interacting with it, and the presence of other volatile compounds. Research in chemical ecology continues to unravel the precise functions of individual compounds within complex volatile blends and their impact on multitrophic interactions.

Table 1: Potential Ecological Roles of this compound in Plant-Insect Systems

Role Type Interaction Ecological Significance
Allelochemical (Interspecific) Plant-Herbivore May act as a feeding deterrent or repellent, reducing herbivory.
Allelochemical (Interspecific) Plant-Pollinator Component of floral scent that could attract pollinators, facilitating plant reproduction.
Synomone (Interspecific) Plant-Carnivore As part of a Herbivore-Induced Plant Volatile (HIPV) blend, it may attract predators or parasitoids of the attacking herbivore, benefiting both the plant and the carnivore.

Computational Chemistry and In Silico Modeling for Structure-Function Prediction

While specific in silico studies focusing exclusively on this compound are not extensively documented in publicly available literature, the methodologies of computational chemistry are highly applicable for predicting its biological activity and interactions. These techniques use computer simulations to model chemical behavior, providing insights into structure-function relationships without the need for extensive laboratory experiments.

Molecular Docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or enzyme). mdpi.comresearchgate.net For this compound, this could be applied to:

Insect Olfactory Receptors: Modeling how this compound fits into the binding pocket of an insect's olfactory receptors can help predict whether it will be perceived as an attractant or repellent. Studies on similar compounds like geranyl acetate have utilized docking to understand interactions with target enzymes. researchgate.net

Enzyme Inhibition: Predicting the binding affinity of this compound to key insect enzymes could reveal potential insecticidal or growth-regulating properties. Research on other geranyl derivatives has successfully used docking to explore inhibitory activity against enzymes like lipoxygenase. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) models are another powerful in silico tool. QSAR studies correlate variations in the physicochemical properties of compounds with their biological activities to develop a predictive mathematical model. sav.skmdpi.com

For this compound, a QSAR model could be developed by examining a series of related ester compounds. The model would use calculated molecular descriptors to predict a specific biological activity. Key descriptors for this compound that would be relevant for QSAR modeling are readily available in chemical databases. nih.govfoodb.ca

Table 2: Selected Physicochemical Descriptors for this compound for Use in In Silico Modeling

Descriptor Value Potential Application in Modeling
Molecular Weight 272.38 g/mol Influences diffusion and transport across membranes. nih.gov
logP (Octanol-Water Partition Coefficient) ~4.78 - 5.85 Predicts lipophilicity and ability to cross biological membranes. foodb.ca
Polar Surface Area (PSA) 26.3 Ų Relates to membrane permeability and interactions with polar receptor sites. nih.govfoodb.ca
Number of Rotatable Bonds 8 Indicates molecular flexibility, which is crucial for binding to a receptor. foodb.ca
Hydrogen Bond Acceptors 1 Determines potential for hydrogen bonding with a target receptor. foodb.ca
Hydrogen Bond Donors 0 Determines potential for hydrogen bonding with a target receptor. foodb.ca

By applying these computational approaches, researchers can screen for potential biological activities, prioritize compounds for laboratory testing, and rationally design new molecules with enhanced desired properties, such as improved pest-repellent or attractant capabilities for use in sustainable agriculture. The application of these methods to this compound represents a promising future direction for understanding its ecological roles and harnessing its potential.

Q & A

Q. What are the established synthetic routes and characterization protocols for geranyl phenylacetate?

this compound is synthesized via esterification of phenylacetic acid and geraniol. Acid catalysts (e.g., sulfuric acid) or enzymatic methods (lipases) are commonly used. Reaction optimization includes temperature control (80–120°C) and solvent selection (toluene or hexane for azeotropic water removal). Post-synthesis, purification involves fractional distillation or column chromatography. Characterization requires NMR (¹H/¹³C for ester linkage confirmation), GC-MS (purity >98%), and IR spectroscopy (C=O stretch at ~1740 cm⁻¹). For novel derivatives, elemental analysis and X-ray crystallography may supplement structural validation .

Q. Which analytical methods are recommended for quantifying this compound in complex matrices?

GC-MS with a DB-5MS column (30 m × 0.25 mm) is optimal for volatile separation, using splitless injection (250°C) and helium carrier gas. HPLC with a C18 column and UV detection (λ = 210–260 nm) suits non-volatile matrices. Method validation should include linearity (R² >0.99), LOD/LOQ (e.g., 0.1 µg/mL), and recovery rates (80–120%). For natural product extracts, tandem MS/MS enhances specificity .

Q. How does this compound’s stability vary under different storage and experimental conditions?

Stability studies should assess temperature (4°C vs. 25°C), pH (3–9), and light exposure. Accelerated degradation tests (40°C/75% RH) over 30 days can predict shelf life. Hydrolysis is a key degradation pathway; monitor via GC-MS for phenylacetic acid and geraniol byproducts. Antioxidants (BHT, 0.01% w/v) may mitigate oxidation in lipid-rich systems .

Advanced Research Questions

Q. What experimental models are suitable for studying this compound’s pharmacological potential?

While phenylacetate (a hydrolysis metabolite) exhibits anticancer activity (e.g., apoptosis via p21Cip1 upregulation ), this compound’s direct effects are understudied. In vitro models should include hydrolysis kinetics (e.g., liver microsomes or esterase assays) to assess bioactivation. Cell-based assays (MTT, flow cytometry) can evaluate cytotoxicity and mechanisms (e.g., ROS generation). For neurotoxicity, neonatal rodent models may replicate phenylketonuria-like effects .

Q. How can researchers address contradictions in reported bioactivity data for this compound?

Discrepancies may arise from metabolite variability (e.g., geraniol vs. phenylacetate release rates) or assay conditions (serum concentration, cell lines). Dose-response studies (1–100 µM) with pharmacokinetic profiling (LC-MS/MS) are critical. Use isogenic cell lines to control for genetic variability, and validate findings in 3D spheroids or organoids .

Q. What methodologies elucidate this compound’s role as a fragrance fixative?

Headspace GC-MS quantifies vapor-phase release over time (25–37°C). Franz diffusion cells model dermal absorption, using synthetic membranes and receptor fluid analysis. Molecular dynamics simulations predict interactions with olfactory receptors (e.g., OR51E2). Comparative studies with analogues (geranyl acetate, phenethyl phenylacetate) can identify structure-retention relationships .

Methodological Considerations for Data Interpretation

  • Synthetic Reproducibility : Document catalyst purity (e.g., enzyme lot variability) and solvent residues (GC headspace analysis) .
  • Pharmacological Specificity : Include phenylacetate and geraniol controls to deconvolute bioactivity sources .
  • Regulatory Compliance : Adhere to FCC guidelines for food-grade applications (purity ≥95%, heavy metals <10 ppm) .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.